molecular formula C10H11F3N2O B8123336 3-Amino-N-ethyl-5-(trifluoromethyl)benzamide

3-Amino-N-ethyl-5-(trifluoromethyl)benzamide

Cat. No.: B8123336
M. Wt: 232.20 g/mol
InChI Key: KFOQSMYTUXIAAW-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-5-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves:

    Large-scale Reaction Vessels: Utilizing large reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-ethyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-N-ethyl-5-(trifluoromethyl)benzamide exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-methyl-5-(trifluoromethyl)benzamide
  • 3-Amino-N-ethyl-4-(trifluoromethyl)benzamide
  • 3-Amino-N-ethyl-5-(difluoromethyl)benzamide

Uniqueness

3-Amino-N-ethyl-5-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-amino-N-ethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-7(10(11,12)13)5-8(14)4-6/h3-5H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQSMYTUXIAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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